Methoxycoronarin D
Overview
Description
Methoxycoronarin D is a bioactive compound isolated from the rhizomes of the plant Hedychium coronarium JIt is a potent inhibitor of nuclear factor kappa B (NF-κB) and cyclooxygenase-1 (COX-1), making it significant in anti-inflammatory and anticancer research .
Mechanism of Action
Target of Action
Methoxycoronarin D primarily targets NF-κB and COX-1 . NF-κB, or nuclear factor kappa-light-chain-enhancer of activated B cells, is a protein complex that controls transcription of DNA, cytokine production, and cell survival. COX-1, or cyclooxygenase-1, is an enzyme responsible for the formation of prostanoids, including thromboxanes and prostaglandins that perform various roles in inflammation and other processes.
Mode of Action
This compound acts as a potent inhibitor of NF-κB, with an IC50 value of 7.3 μM . By inhibiting NF-κB, it can prevent the transcription of DNA, cytokine production, and cell survival, thereby exerting anti-inflammatory and potentially anticancer effects. Additionally, this compound is a selective inhibitor of COX-1, with an IC50 value of 0.9 μM . This inhibition can reduce the formation of prostanoids, thereby reducing inflammation.
Result of Action
This compound’s inhibition of NF-κB and COX-1 can lead to a reduction in inflammation and potentially inhibit cancer progression . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the activity of this compound. Additionally, the compound is derived from Hedychium coronarium J. Koenig, a plant species that is under threat due to overexploitation and habitat destruction . This highlights the need for sustainable harvesting and conservation strategies to ensure the continued availability of this valuable medicinal compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxycoronarin D can be isolated from the rhizomes of Hedychium coronarium through extraction and purification processes. The synthetic route involves the isolation of the compound using organic solvents followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from natural sources, which may involve sustainable harvesting practices to ensure the conservation of Hedychium coronarium .
Chemical Reactions Analysis
Types of Reactions
Methoxycoronarin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
Methoxycoronarin D has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of labdane diterpenoids.
Biology: this compound is studied for its biological activities, including its role as an inhibitor of NF-κB and COX-1.
Medicine: The compound has shown potential in anticancer research due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: This compound is explored for its potential use in developing anti-inflammatory and anticancer drugs
Comparison with Similar Compounds
Methoxycoronarin D is compared with other labdane diterpenoids such as Coronarin D and Coronarin D acid. While Coronarin D is more potent in its biological activities, this compound exhibits unique selectivity towards COX-1 inhibition. Coronarin D acid, on the other hand, shows different pharmacological properties and is less potent compared to this compound .
List of Similar Compounds
- Coronarin D
- Coronarin D acid
- Labdane diterpenoids
Properties
IUPAC Name |
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8,16-18H,1,6-7,9-13H2,2-5H3/b15-8+/t16-,17-,18?,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVHMYNDGVQIQD-CDRZHGAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\CC(OC3=O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities reported for Coronarin D methyl ether?
A1: Research indicates that Coronarin D methyl ether exhibits in vitro cytotoxicity against cancer cell lines. Specifically, it has shown significant activity against the human lung adenocarcinoma (A549) cell line with an IC50 value of 0.68 μM. [] This suggests potential anti-cancer properties, although further research is needed to understand its mechanism of action and evaluate its efficacy in preclinical and clinical settings.
Q2: Are there any structural isomers of Coronarin D methyl ether found in nature, and do they share similar biological activities?
A2: Yes, several structural isomers of Coronarin D methyl ether, including Coronarin D, Isocoronarin D, and their respective C-14 and C-15 epimers, have been isolated from the same plant sources. [, , ] Interestingly, these isomers also demonstrate cytotoxic activity against cancer cell lines, with varying potencies. [, ] This suggests that the specific stereochemistry at these positions may influence the compound's interaction with biological targets and its subsequent activity.
Q3: Have any studies investigated the potential toxicity of Coronarin D methyl ether?
A3: While Coronarin D methyl ether shows promising anti-cancer activity in vitro, one study demonstrated its lack of toxicity towards normal lung fibroblast (WI-38) cells. [] This finding suggests some degree of selectivity towards cancer cells, although further research is crucial to fully assess its safety profile and potential for therapeutic use.
Q4: What analytical techniques are commonly employed for the isolation and characterization of Coronarin D methyl ether?
A4: Scientists utilize various spectroscopic methods for structural elucidation of Coronarin D methyl ether. This includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the compound's carbon and hydrogen framework, and Mass Spectrometry (MS) for determining the molecular weight and fragmentation pattern. [, ] These techniques, alongside others like Infrared (IR) spectroscopy, allow for comprehensive characterization of the isolated compound.
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